2-Mercaptophenol

Overview

Description

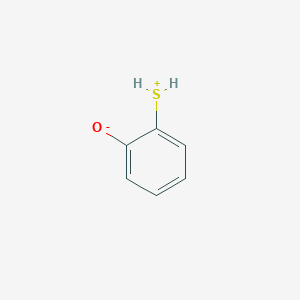

2-Mercaptophenol (CAS: 1121-24-0), also known as 2-hydroxybenzenethiol or o-mercaptophenol, is a sulfur-containing aromatic compound with the molecular formula C₆H₅(SH)OH. It features a hydroxyl (-OH) group at the ortho position relative to a thiol (-SH) group. This dual functionality enables unique chemical reactivity, particularly in metal coordination and enzyme inhibition. It is utilized in synthesizing heterocyclic compounds (e.g., benzoxathines, thiocarbamates) and serves as a ligand in metalloprotein studies, such as zinc-binding inhibitors of human carbonic anhydrase II (hCA II) . Its biological roles include modulating ion channels (e.g., KCNQ2/3 potassium channels) and inhibiting enzymes like iodothyronine 5'-deiodinase .

Mechanism of Action

Target of Action

2-Hydroxythiophenol, also known as 2-Mercaptophenol, is a 1,2-bidentate sulfur-containing ligand . It primarily targets transition metal atoms, exhibiting versatile coordination modes in its ligation .

Mode of Action

The compound interacts with its targets (transition metal atoms) through its sulfur atom, forming a complex . This interaction results in changes in the electronic structure of the transition metal atoms, affecting their reactivity and other properties .

Biochemical Pathways

It’s known that the compound can be used to increase blood-free apoptosis inhibitor of macrophage (aim) .

Pharmacokinetics

It’s known that the compound is sensitive to air , which could impact its bioavailability

Action Environment

The action, efficacy, and stability of 2-Hydroxythiophenol can be influenced by environmental factors. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, the compound is unstable in solution , which could also impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Hydroxythiophenol are largely unexplored. It is known that 2-Hydroxythiophenol can interact with various enzymes, proteins, and other biomolecules. As a sulfur-containing ligand, it can form complexes with transition metal atoms

Cellular Effects

It is known that 2-Hydroxythiophenol can increase blood-free apoptosis inhibitor of macrophage (AIM)

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and possible enzyme inhibition or activation

Biological Activity

2-Mercaptophenol, also known as β-mercapto phenol or thiophenol, is an organosulfur compound with the chemical formula C6H6OS. It possesses a thiol (-SH) group attached to a phenolic ring, which endows it with significant biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by its ability to form disulfide bonds and scavenge free radicals, making it a potent antioxidant. The presence of the phenolic hydroxyl group enhances its solubility in biological systems and contributes to its reactivity.

Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging reactive oxygen species (ROS) and preventing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.

- Mechanism of Action : The thiol group can donate electrons to free radicals, neutralizing them and converting them into less harmful species. This property is vital in various biological contexts, including inflammation and aging processes.

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in certain cancer cell lines. Its mechanism involves the modulation of cellular signaling pathways that lead to apoptosis (programmed cell death).

- Case Study : In studies involving breast cancer cell lines, this compound demonstrated significant antiproliferative effects, leading to increased apoptosis rates. This suggests potential applications in cancer therapy.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

- Research Findings : In animal models of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque accumulation and improved cognitive function. These findings highlight its potential as a therapeutic agent for neurodegenerative disorders.

Tables of Biological Activity

| Activity | Mechanism | Effect |

|---|---|---|

| Antioxidant | Scavenging ROS | Protects cells from oxidative damage |

| Cytotoxicity | Induction of apoptosis | Reduces cancer cell proliferation |

| Neuroprotection | Modulation of signaling pathways | Improves cognitive function in animal models |

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antioxidant Studies : A study demonstrated that this compound effectively reduced lipid peroxidation in neuronal cells exposed to oxidative stress.

- Cancer Research : In vitro assays showed that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis through the activation of caspases.

- Neuroprotective Mechanisms : Animal studies indicated that administration of this compound improved memory retention and reduced neuroinflammation in models of Alzheimer's disease.

Scientific Research Applications

Protein Denaturation

2-Mercaptophenol is widely used as a reducing agent in biochemical assays. It effectively cleaves disulfide bonds in proteins, thus denaturing them. This property is crucial for:

- Electrophoresis : It helps separate protein subunits for analysis.

- Enzymatic Studies : By maintaining proteins in their reduced state, it preserves their activity during assays.

Case Study : In a study examining the effects of various thiols on protein structure, this compound was shown to effectively denature proteins, allowing researchers to analyze monomeric forms rather than oligomers .

RNA Isolation

The compound plays a vital role in RNA extraction protocols by denaturing ribonucleases (RNases), which can degrade RNA samples. Its inclusion in lysis buffers prevents RNA degradation during extraction processes.

Data Table 1: Comparison of Reducing Agents in RNA Isolation

| Reducing Agent | Effectiveness in RNase Denaturation | Stability in Buffer |

|---|---|---|

| This compound | High | Moderate |

| Dithiothreitol | Very High | High |

| Tris(2-carboxyethyl)phosphine | Moderate | Very High |

Synthesis of Pharmaceuticals

This compound is utilized in the synthesis of various pharmaceutical compounds. Its ability to act as a nucleophile makes it valuable in chemical reactions that form new carbon-sulfur bonds.

Case Study : Research has demonstrated its use in the synthesis of thiophenol derivatives, which are important intermediates in drug development .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry for detecting metal ions through complexation reactions. Its thiol group forms stable complexes with heavy metals, enabling their quantification.

Data Table 2: Metal Ion Detection Using this compound

| Metal Ion | Detection Method | Sensitivity |

|---|---|---|

| Lead (Pb) | Colorimetric assay | 0.5 µg/mL |

| Mercury (Hg) | Spectrophotometry | 0.1 µg/mL |

| Cadmium (Cd) | Fluorometric assay | 0.05 µg/mL |

Remediation of Heavy Metals

Due to its chelating properties, this compound is investigated for environmental applications such as the remediation of heavy metal-contaminated sites. It can bind to metal ions, facilitating their removal from soil and water.

Case Study : A study found that applying this compound to contaminated soil significantly reduced lead concentrations, demonstrating its potential for environmental cleanup .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-mercaptophenol in laboratory settings?

- This compound is classified as toxic (Repr. 1A), a skin irritant/sensitizer (Skin Irrit. 2/Skin Sens. 2), and poses organ toxicity (STOT RE 2 Oral) targeting the liver and heart . Researchers must:

- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact .

- Store the compound away from heat/open flames and ensure proper ventilation to mitigate flammability risks .

- Decontaminate spills with absorbent materials and dispose of waste via certified hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- A standard method involves reacting 2-bromophenol with thiourea under alkaline conditions, followed by acid hydrolysis to yield this compound .

- Alternative approaches include nucleophilic substitution of 2-chlorophenol with sodium hydrosulfide (NaSH) in polar solvents like ethanol, monitored via TLC for reaction completion .

Q. How can this compound be characterized spectroscopically?

- NMR : The thiol (-SH) proton appears as a singlet at ~3.5 ppm (¹H NMR), while aromatic protons show splitting patterns consistent with ortho-substitution .

- FT-IR : Key peaks include S-H stretch (~2550 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 126 (C₆H₆OS) confirms the molecular formula .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in synthesizing this compound derivatives?

- Regioselective synthesis of benzoxathiane derivatives (e.g., 1,4-benzoxathian-2-carboxylate) requires controlled reaction conditions. For example:

- Reacting this compound with ethyl 2,3-dibromopropionate in refluxing acetone yields the 2-carboxylate regioisomer exclusively, while 3-substituted isomers form via alternative pathways .

- Monitoring reaction progress via HPLC (C18 column, acetonitrile/water gradient) ensures purity and minimizes cross-contamination .

Q. What strategies resolve enantiomeric impurities in this compound-based chiral compounds?

- Diastereomeric resolution using (S)-1-phenylethylamine (S-PEA) converts carboxylate esters into separable amides. For example:

- Ethyl 1,4-benzoxathian-2-carboxylate treated with S-PEA forms diastereomeric amides, isolated via silica gel chromatography (hexane/ethyl acetate) .

- Absolute configuration is confirmed using chiral HPLC and circular dichroism (CD) spectroscopy .

Q. How can researchers mitigate chemical instability of this compound intermediates during synthesis?

- Instability in polar solvents (e.g., hydrolysis of 3-substituted benzoxathiane carboxylates) requires:

- Switching to aprotic solvents (e.g., THF) and low-temperature conditions (-20°C) to stabilize reactive intermediates .

- Real-time monitoring via ¹H NMR to detect decomposition (e.g., disappearance of ester peaks at δ 4.2–4.4 ppm) .

Q. What analytical methods validate the environmental impact of this compound in biodegradation studies?

- GC-MS : Quantifies residual this compound in soil/water samples using internal standards (e.g., deuterated phenol) .

- Microtox Assay : Assesses acute toxicity (EC₅₀) via luminescent bacteria (Vibrio fischeri) to evaluate biodegradation efficiency .

Q. Methodological Frameworks

Q. How should researchers design experiments to analyze contradictory data in this compound reactivity?

- Apply iterative hypothesis testing:

- Reproducibility Checks : Repeat reactions under identical conditions (solvent, temperature, catalyst) to rule out procedural errors .

- Control Experiments : Compare results with structurally analogous compounds (e.g., 2-fluorophenol) to isolate electronic/steric effects .

- Peer Review : Cross-validate spectral data with collaborators to confirm structural assignments .

Q. What ethical and reporting standards apply to this compound research?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Thiol-Containing Ligands

2-Mercaptophenol is often compared to ligands with similar metal-binding pharmacophores (MBPs):

- 1-Hydroxy-2-sulfanylpyridinium: Binds zinc in hCA II via bidentate coordination (S and O), contrasting with this compound’s monodentate thiol binding. This difference arises from the pyridinium ring’s rigidity, which stabilizes bidentate interactions with the Zn(II) ion .

- Thiomaltol and Allothiomaltol: These maltol derivatives bind zinc monodentately (via sulfur) or bidentately (S and O), depending on methyl group positioning. Thiomaltol’s binding resembles this compound, while allothiomaltol mimics 1-hydroxy-2-sulfanylpyridinium .

- Thioxolone Hydrolysis Product: Hydrolyzed to 4-mercapto-benzene-1,3-diol, which binds zinc via thiol, akin to this compound. However, oxidation of this product shifts binding to hydroxyl, altering inhibition dynamics .

Key Insight : Small structural changes (e.g., substituent position, heteroatom identity) drastically alter metal coordination modes and inhibitor efficacy.

Functional Group Analogs: Hydroxyl vs. Thiol

Replacing hydroxyl groups with thiols or halogens modifies biological activity:

- Catechol (1,2-Dihydroxybenzene): Lacks the thiol group but demonstrates potent antiproliferative effects (p < 0.00001 at 45 µM). In contrast, this compound shows negligible activity (p = 0.02), highlighting the necessity of hydroxyl oxygens for antiproliferation .

- 2-Thiouracil: A thioamide-based inhibitor of iodothyronine 5'-deiodinase. This compound matches its inhibitory potency, whereas non-hydroxylated analogs (e.g., 2-mercaptopyridine) are inactive .

- Chlorinated Analogs (2-Chlorophenol, Dichlorobenzene): Substituting hydroxyls with chlorine reduces or eliminates antiproliferative effects, underscoring the irreplaceable role of oxygen in catechol’s bioactivity .

Positional Isomers and Derivatives

- 3-Mercaptophenol: The meta isomer shows negligible inhibition of iodothyronine 5'-deiodinase compared to this compound, emphasizing the importance of ortho-thiol positioning for enzyme interaction .

Key Data Tables

Table 1: Metal-Binding Properties and Inhibition Constants

Properties

IUPAC Name |

2-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYTRPNOVFCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149906 | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-24-0 | |

| Record name | 2-Mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.